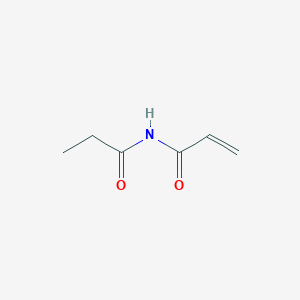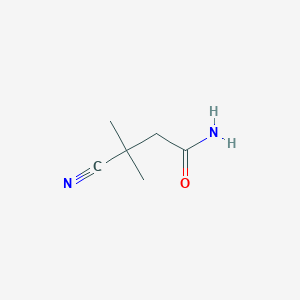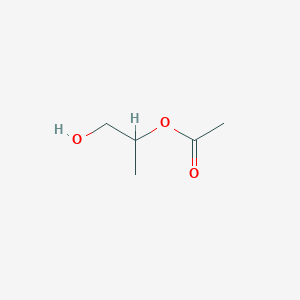
1,2-Propanediol, 2-acetate
Vue d'ensemble
Description
1,2-Propanediol, 2-acetate (also known as propylene diacetate or PGDA ) is a chemical compound with the molecular formula C7H12O4 . It is an important platform chemical used in various industrial applications. PGDA is commonly employed as a monomer for producing unsaturated polyester resins, antifreeze agents, liquid detergents, biofuels, cosmetics, and food products .
Molecular Structure Analysis
The chemical structure of 1,2-Propanediol, 2-acetate is represented as follows:
Applications De Recherche Scientifique
Catalytic Conversion Processes
1,2-Propanediol can be selectively converted into other valuable chemicals through various catalytic processes. For instance, it can be transformed into 1,2-propanediol under nitrogen pressure using 2-propanol as a hydrogen source (Gandarias et al., 2011). Another study showed that vapor-phase catalytic dehydration of 1,2-propanediol could produce propanal, with silica-supported silicotungstic acid showing high catalytic activity (Mori et al., 2009).
Fermentation Processes
1,2-Propanediol can be produced from renewable sugars through fermentation. Thermoanaerobacterium thermosaccharolyticum, a naturally occurring organism, can ferment a range of sugars to 1,2-propanediol, providing an environmentally friendly route to this chemical (Altaras et al., 2001).
Metabolic Engineering
Metabolic engineering of microorganisms like Escherichia coli has been explored for the production of 1,2-propanediol. By expressing specific genes, E. coli can produce enantiomerically pure R-1,2-propanediol from glucose, indicating the potential for biotechnological production of this compound (Altaras & Cameron, 1999).
Oxidation Processes
Selective catalytic oxidation of 1,2-propanediol to various acids such as lactic, formic, and acetic acids has been achieved using Ag nanoparticles. The particle size of Ag nanoparticles influences the selectivity of the oxidation products (Feng et al., 2015).
Nanocrystalline Material Synthesis
1,2-Propanediol can be involved in the synthesis of nanocrystalline rare earth oxides. For instance, yttrium acetate hydrate in 1,2-propanediol at high temperatures can yield Y2O3 with a small crystallite size and large surface area, demonstrating its role in material science applications (Hosokawa et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
1-hydroxypropan-2-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(3-6)8-5(2)7/h4,6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNKLTDJZSXVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863713 | |
| Record name | 1,2-Propanediol, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediol, 2-acetate | |
CAS RN |
6214-01-3 | |
| Record name | 1,2-Propanediol, 2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 2-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediol, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




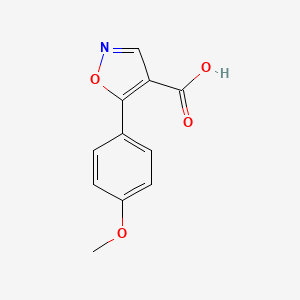

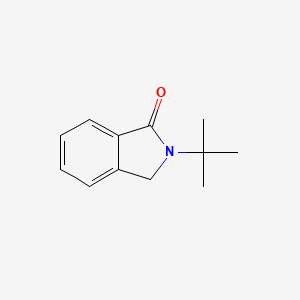
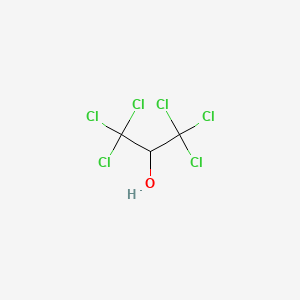
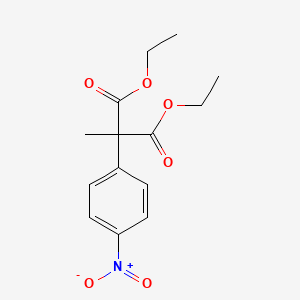

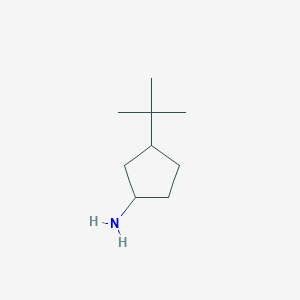
![Spiro[3.4]octan-5-amine](/img/structure/B3054775.png)


